![molecular formula C15H17FN2OS B2747416 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 868371-49-7](/img/structure/B2747416.png)
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
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Overview
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Development of Radiolabeled Compounds
Radiolabeled compounds using variations of the cyclohexanecarboxamide structure have been developed for medical imaging purposes, particularly for positron emission tomography (PET). For example, fluorine-18 labeled derivatives of WAY 100635 have been synthesized for imaging serotonin 5-HT1A receptors. These compounds demonstrate varying biological properties and pharmacokinetics, with some showing potential for dynamic changes in serotonin levels and others providing high contrast and quantification for static measurement of receptor distribution (Lang et al., 1999).
Anticancer Activity
Benzothiazole derivatives have shown promise as potent antitumor agents. Research into compounds based on benzothiazole structures, including cyclohexanecarboxamide derivatives, has identified candidates with selective cytotoxicity against tumorigenic cell lines. These derivatives exhibit significant in vivo inhibitory effects on tumor growth, suggesting potential applications in cancer therapy (Yoshida et al., 2005).
Antimicrobial Agents
Fluorobenzamides containing thiazole and thiazolidine moieties have been explored for their antimicrobial properties. Specific derivatives synthesized through microwave-induced methods have demonstrated activity against various bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Chemical Sensing
Coumarin benzothiazole derivatives have been synthesized and evaluated for their potential as chemical sensors. These compounds have shown the ability to recognize cyanide anions through specific reactions, with some exhibiting color changes and fluorescence quenching that can be observed by the naked eye. This indicates their potential application in the development of sensors for detecting hazardous substances (Wang et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound, also known as “F1814-1623”, is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .
Mode of Action
F1814-1623 interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway by targeting the FtsZ protein . The disruption of FtsZ’s activity prevents the formation of the Z-ring, a critical structure in bacterial cytokinesis . This disruption leads to the inhibition of bacterial cell division and ultimately results in bacterial cell death .
Result of Action
The result of F1814-1623’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial agents, especially against multidrug-resistant bacterial strains .
properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18-13-11(16)8-5-9-12(13)20-15(18)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBSOWKVFHDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
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